molecular formula C19H29N3O3 B7929450 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929450
M. Wt: 347.5 g/mol
InChI Key: ZWBWSRHMIAURRR-MYJWUSKBSA-N
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Description

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and esterification. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the amino acid derivative and the isopropyl-amino group. The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, the use of catalysts and advanced purification methods ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-{[((S)-2-Amino-propionyl)-tert-butyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

The uniqueness of 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester lies in its specific structural features, such as the isopropyl-amino group and the benzyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-10-7-11-21(17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWSRHMIAURRR-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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